molecular formula C15H12ClNO4 B5722756 3-chlorobenzyl 3-methyl-4-nitrobenzoate

3-chlorobenzyl 3-methyl-4-nitrobenzoate

Cat. No.: B5722756
M. Wt: 305.71 g/mol
InChI Key: DRECXRFBIHZKNR-UHFFFAOYSA-N
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Description

3-Chlorobenzyl 3-methyl-4-nitrobenzoate is a benzoate ester derivative featuring a 3-chlorobenzyl ester group and a 3-methyl-4-nitro-substituted aromatic ring. The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, influencing its physicochemical properties and reactivity. For instance, 3-chlorobenzyl modifications have been linked to enhanced potency in inhibitors targeting viral proteases, as seen in studies optimizing ML300-derived compounds .

Properties

IUPAC Name

(3-chlorophenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-10-7-12(5-6-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRECXRFBIHZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

  • Optimization Strategies : Introducing 3-chlorobenzyl groups into inhibitor scaffolds improves potency by exploiting hydrophobic enzyme pockets, as seen in antiviral and anticancer agents .
  • Crystallography : Hydrogen-bonding patterns (e.g., graph set analysis) in nitrobenzoates correlate with crystal packing stability, influencing formulation properties .
  • Synthetic Efficiency : Microwave-assisted methods () reduce reaction times by >50% compared to traditional reflux, critical for high-throughput applications.

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